molecular formula C22H18Cl2N2O3 B15019136 N'-[(E)-(2,3-dichlorophenyl)methylidene]-4-[(3-methoxybenzyl)oxy]benzohydrazide

N'-[(E)-(2,3-dichlorophenyl)methylidene]-4-[(3-methoxybenzyl)oxy]benzohydrazide

Cat. No.: B15019136
M. Wt: 429.3 g/mol
InChI Key: YSNUNSOTDKITOW-DHRITJCHSA-N
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Description

N’-[(E)-(2,3-DICHLOROPHENYL)METHYLIDENE]-4-[(3-METHOXYPHENYL)METHOXY]BENZOHYDRAZIDE is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes dichlorophenyl and methoxyphenyl groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2,3-DICHLOROPHENYL)METHYLIDENE]-4-[(3-METHOXYPHENYL)METHOXY]BENZOHYDRAZIDE typically involves the condensation of 2,3-dichlorobenzaldehyde with 4-[(3-methoxyphenyl)methoxy]benzohydrazide under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2,3-DICHLOROPHENYL)METHYLIDENE]-4-[(3-METHOXYPHENYL)METHOXY]BENZOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Halogenation reactions may involve reagents like chlorine (Cl2) or bromine (Br2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N’-[(E)-(2,3-DICHLOROPHENYL)METHYLIDENE]-4-[(3-METHOXYPHENYL)METHOXY]BENZOHYDRAZIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N’-[(E)-(2,3-DICHLOROPHENYL)METHYLIDENE]-4-[(3-METHOXYPHENYL)METHOXY]BENZOHYDRAZIDE exerts its effects involves interactions with specific molecular targets. These interactions can lead to the modulation of biological pathways, resulting in desired therapeutic outcomes. The exact molecular targets and pathways are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2,4-DICHLOROPHENYL)METHYLIDENE]-4-[(3-METHOXYPHENYL)METHOXY]BENZOHYDRAZIDE
  • N’-[(E)-(2,5-DICHLOROPHENYL)METHYLIDENE]-4-[(3-METHOXYPHENYL)METHOXY]BENZOHYDRAZIDE

Uniqueness

N’-[(E)-(2,3-DICHLOROPHENYL)METHYLIDENE]-4-[(3-METHOXYPHENYL)METHOXY]BENZOHYDRAZIDE is unique due to its specific dichlorophenyl and methoxyphenyl groups, which confer distinct chemical and biological properties. These structural features may result in different reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C22H18Cl2N2O3

Molecular Weight

429.3 g/mol

IUPAC Name

N-[(E)-(2,3-dichlorophenyl)methylideneamino]-4-[(3-methoxyphenyl)methoxy]benzamide

InChI

InChI=1S/C22H18Cl2N2O3/c1-28-19-6-2-4-15(12-19)14-29-18-10-8-16(9-11-18)22(27)26-25-13-17-5-3-7-20(23)21(17)24/h2-13H,14H2,1H3,(H,26,27)/b25-13+

InChI Key

YSNUNSOTDKITOW-DHRITJCHSA-N

Isomeric SMILES

COC1=CC=CC(=C1)COC2=CC=C(C=C2)C(=O)N/N=C/C3=C(C(=CC=C3)Cl)Cl

Canonical SMILES

COC1=CC=CC(=C1)COC2=CC=C(C=C2)C(=O)NN=CC3=C(C(=CC=C3)Cl)Cl

Origin of Product

United States

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